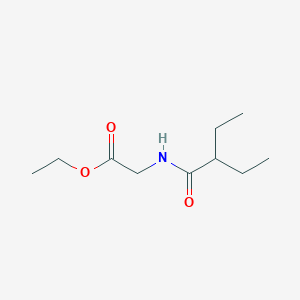![molecular formula C18H20O4 B5111712 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves its ability to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to the activation of various signaling pathways, which ultimately result in the desired biological effects.
Biochemical and Physiological Effects:
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde induces apoptosis by activating the caspase pathway. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific signaling pathways. However, one limitation of using 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde. One potential direction is the development of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde derivatives with improved efficacy and reduced toxicity. Another direction is the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in combination with other drugs for the treatment of various diseases. Finally, the study of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde in animal models of other diseases, such as Parkinson's disease, may provide valuable insights into its potential therapeutic applications.
In conclusion, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The potential therapeutic applications of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base. The reaction yields 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde as a pale yellow solid, which can be purified through recrystallization.
Scientific Research Applications
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various scientific fields. In the field of cancer research, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-10-5-6-11-18(17)22-13-7-12-21-16-9-4-3-8-15(16)14-19/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJINPHVVHMCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6439290 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
